
2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
Descripción general
Descripción
2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4ClF4N and its molecular weight is 249.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticorrosive Applications
Quinoline derivatives, including those with chloro, fluoro, and trifluoromethyl substituents, are extensively utilized as anticorrosive agents. They show remarkable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to the high electron density of quinoline derivatives, which facilitates their adsorption and protective layer formation on metals. Such compounds are particularly valued in environments where metal preservation is critical, showcasing the versatility of quinoline derivatives in industrial applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry in Quinoline Synthesis
The synthesis of quinoline and its derivatives through green chemistry approaches highlights an important application in scientific research. Efforts to reduce the use of hazardous chemicals, solvents, and catalysts in quinoline synthesis have led to the development of more environmentally friendly methods. These greener synthesis methods not only aim to mitigate the impact on human health and the environment but also open new possibilities for future applications of quinoline scaffolds in various fields. The move towards green chemistry in quinoline synthesis represents a shift in how chemical processes are viewed, prioritizing sustainability without compromising efficiency (Nainwal et al., 2019).
Immunomodulating Activity
Quinoline derivatives, particularly fluorinated ones, exhibit immunomodulating activity, which has implications for therapeutic use. These compounds can enhance the production of interleukin-2 (IL-2) and interferon-γ by human peripheral blood T lymphocytes at therapeutic concentrations. This activation suggests a potential use of quinoline derivatives in modulating immune responses, which could be beneficial in treating diseases with an immunological basis or in enhancing vaccine efficacy. The immunomodulatory effects of quinoline derivatives offer a promising avenue for future research and development in the field of immunotherapy (Riesbeck, 2002).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCDJORAPOZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



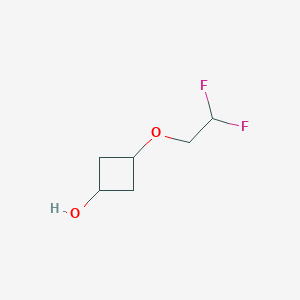
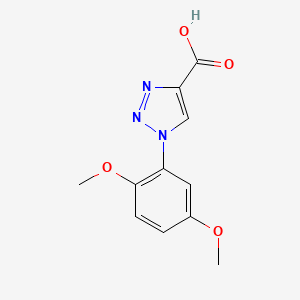

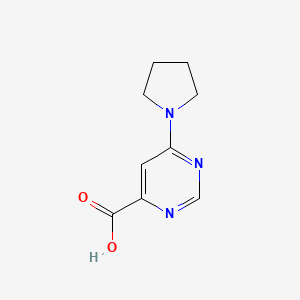


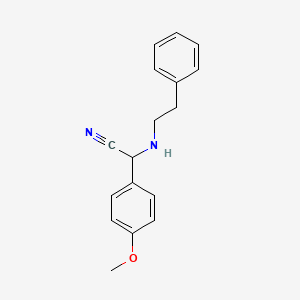
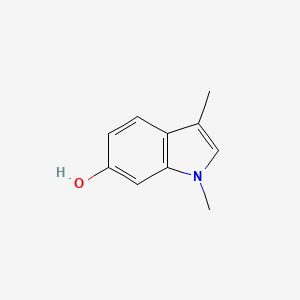

![Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B1457526.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

